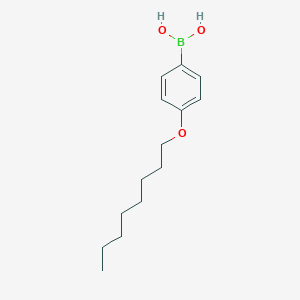
N-Ethyl-dope
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-dope (NED) is a synthetic compound that belongs to the class of dopaminergic drugs. It is a derivative of dopamine and has been used in scientific research to study the biochemical and physiological effects of dopaminergic drugs.
Mécanisme D'action
N-Ethyl-dope acts on the dopaminergic system by increasing the release of dopamine and inhibiting its reuptake. This results in an increase in the concentration of dopamine in the synaptic cleft, leading to increased dopaminergic signaling. N-Ethyl-dope also acts as a partial agonist at dopamine receptors, which further enhances dopaminergic signaling.
Biochemical and Physiological Effects:
N-Ethyl-dope has been shown to increase locomotor activity, improve cognitive function, and enhance mood in animal models. It has also been shown to increase dopamine release in the striatum and prefrontal cortex. N-Ethyl-dope has been found to have a similar pharmacological profile to other dopaminergic drugs, such as amphetamine and methylphenidate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-Ethyl-dope in lab experiments is its high potency and selectivity for the dopaminergic system. This allows for precise manipulation of dopaminergic signaling in experimental models. However, N-Ethyl-dope has a short half-life and can rapidly metabolize, which can limit its usefulness in some experiments.
Orientations Futures
There are several future directions for research on N-Ethyl-dope. One area of interest is the use of N-Ethyl-dope in the treatment of neurodegenerative diseases such as Parkinson's disease. N-Ethyl-dope has been shown to increase dopamine release, which could potentially improve motor function in Parkinson's disease patients. Another area of interest is the development of novel dopaminergic drugs based on the structure of N-Ethyl-dope. These drugs could have improved pharmacological properties and therapeutic potential compared to existing dopaminergic drugs.
Conclusion:
N-Ethyl-dope is a synthetic compound that has been used in scientific research to study the dopaminergic system and its role in various physiological and pathological conditions. It has been synthesized by the reaction of dopamine with ethyl iodide, and has been found to increase dopamine release and enhance dopaminergic signaling. N-Ethyl-dope has several advantages and limitations for use in lab experiments, and has potential future directions for research in the treatment of neurodegenerative diseases and the development of novel dopaminergic drugs.
Méthodes De Synthèse
N-Ethyl-dope can be synthesized by the reaction of dopamine with ethyl iodide in the presence of a base. The reaction results in the formation of N-Ethyl-dope, which can be purified by recrystallization.
Applications De Recherche Scientifique
N-Ethyl-dope has been used in scientific research to study the dopaminergic system and its role in various physiological and pathological conditions. It has been used to investigate the mechanisms of action of dopaminergic drugs and their effects on behavior, cognition, and mood. N-Ethyl-dope has also been used to study the effects of dopaminergic drugs on neurodegenerative diseases such as Parkinson's disease.
Propriétés
Numéro CAS |
121521-33-3 |
|---|---|
Nom du produit |
N-Ethyl-dope |
Formule moléculaire |
C43H82NO8P |
Poids moléculaire |
772.1 g/mol |
Nom IUPAC |
[3-[2-(ethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C43H82NO8P/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42(45)49-39-41(40-51-53(47,48)50-38-37-44-6-3)52-43(46)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h19-22,41,44H,4-18,23-40H2,1-3H3,(H,47,48)/b21-19+,22-20+ |
Clé InChI |
DZYSBRAFLSOLER-FLFKKZLDSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCCNCC)OC(=O)CCCCCCC/C=C/CCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCC)OC(=O)CCCCCCCC=CCCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Synonymes |
N-ethyl-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine N-ethyl-1,2-dioleoylphosphatidylethanolamine N-ethyl-DOPE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-[bis(prop-2-ynyl)amino]acetate](/img/structure/B56083.png)
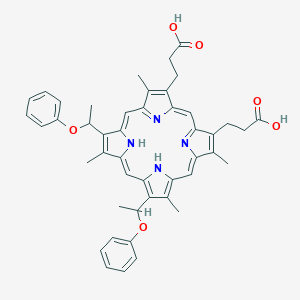
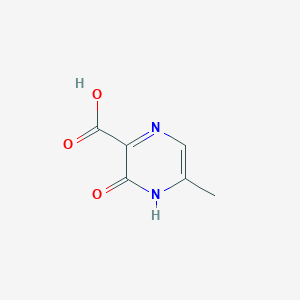
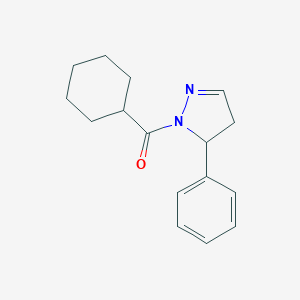
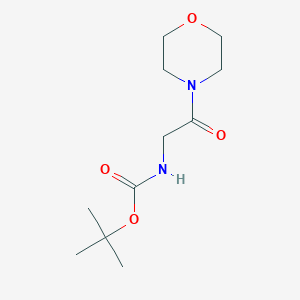
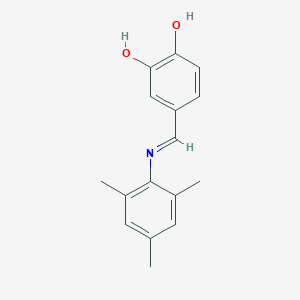
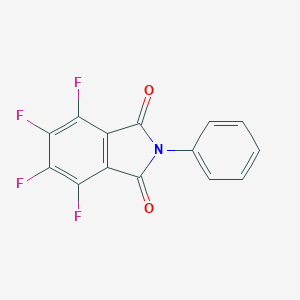
![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid](/img/structure/B56103.png)


![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid](/img/structure/B56107.png)
